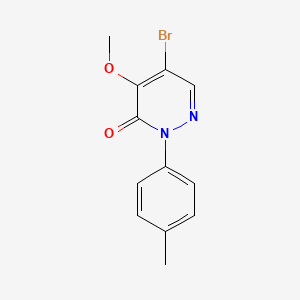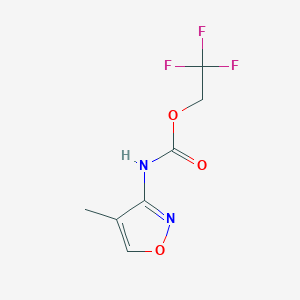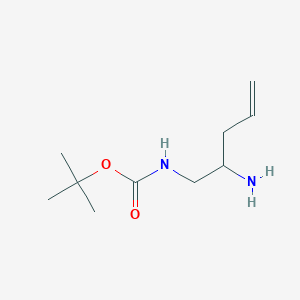
4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H20FN3O2S . It has an average mass of 361.434 Da and a monoisotopic mass of 361.126038 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H20FN3O2S and a molecular weight of 361.44. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances
This literature review explores the clinical effects and health risks of new psychoactive substances (NPS), including 4-fluoroamphetamine, highlighting the need for comprehensive data to aid legislation and protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Evaluation of Metal(II) 2-Fluorobenzoate Complexes
A study on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to future research on the structural factors affecting such complexes, emphasizing their importance in material science due to their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).
Analysis of Emerging Fluoroalkylether Substances
This review discusses the environmental and health impacts of fluoroalkylether compounds (ether-PFAS), including Gen-X and ADONA, focusing on their occurrence, fate, and effects compared to legacy PFAS like PFOA and PFOS, highlighting the challenges in their analysis and the need for further research (Munoz et al., 2019).
Gastroprotective Properties of Ebrotidine
A review of ebrotidine, showcasing its dual role as an H2-receptor antagonist and cytoprotective agent, emphasizing its unique ability to promote mucosal repair and maintain mucosal integrity, making it a promising drug for ulcer disease treatment (Slomiany et al., 1997).
Benzoxaborole Compounds for Therapeutic Uses
This patent review outlines the discovery and development of benzoxaborole derivatives as anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, highlighting the clinical use of tavaborole and crisaborole and the potential of benzoxaboroles in anti-infective therapies (Nocentini et al., 2018).
Mechanism of Action
Mode of Action
. The interaction of the compound with its targets and the resulting changes would be determined by further biochemical and pharmacological studies.
Biochemical Pathways
. The downstream effects of these pathways would be identified once the primary targets and the mode of action are established.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.
Result of Action
. These effects would provide valuable insights into the therapeutic potential of the compound.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHDCMVXUQXFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2747229.png)
![tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate](/img/structure/B2747230.png)

![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)




![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
